![molecular formula C12H23NO B2652863 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol CAS No. 923526-83-4](/img/structure/B2652863.png)

4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

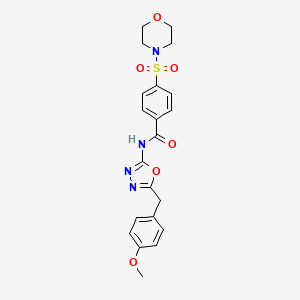

“4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol” is a chemical compound with the CAS Number: 923526-83-4 . It has a molecular weight of 197.32 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación

Chromatographic Separation Techniques

The solvent system comprising n-butanol, methyl ethyl ketone, and water, with an atmosphere saturated with cyclohexylamine, demonstrates excellent separation of amino acids. This method is reproducible, lacks the unpredictability of phenolic systems, and imparts distinctive colors to many amino acids after ninhydrin treatment, facilitating the identification of adjacent amino acids (Mizell & Simpson, 1961).

Advanced Polymer Synthesis

Research on hydrophilic aliphatic polyesters highlights the design, synthesis, and ring-opening polymerization of functional cyclic esters containing protected functional groups, such as hydroxyl, bishydroxyl, amino, and carboxyl. This study showcases the potential of using cyclic ester derivatives for creating versatile polymeric materials (Trollsås et al., 2000).

Catalytic Synthesis of Chiral Compounds

The enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from phenylethylamine, demonstrates the synthesis of chiral secondary alcohols with high enantioselectivity. This method is significant for controlling the stereochemical outcome of reactions, contributing to the development of enantiomerically pure compounds (Asami et al., 2015).

Biodegradable Polymer Precursors

The microbial production of 4-amino-1-butanol from glucose by metabolically engineered Corynebacterium glutamicum is a groundbreaking development. This process creates an important intermediate for drugs and a precursor for biodegradable polymers used in gene delivery, demonstrating an efficient and sustainable approach to producing primary amino alcohols from renewable resources (Prabowo et al., 2020).

Solvent Effects and Solubility Studies

Research on the solubility of 2-amino-3-methylbenzoic acid across various solvents has profound implications for its purification and application in different domains. Understanding the solubility behavior and the effects of different solvents is crucial for optimizing the solution processes of similar compounds (Zhu et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-cyclohex-2-en-1-ylethylamino)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12/h2,6,12-14H,1,3-5,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVELTLDYYSDWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CCNCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2652783.png)

![3-(2-Fluorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2652789.png)

![4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)

![N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2652793.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-[(3,4-Dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol](/img/structure/B2652796.png)

![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)

![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)

![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)